4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide
Description
4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with the molecular formula C₈H₁₄N₄O and a molecular weight of 182.227 g/mol (CAS: 139756-02-8). This compound is utilized in life sciences research, particularly in studies exploring small-molecule interactions and pharmacological modulation . Its structure features a pyrazole ring substituted with an amino group at position 4, a methyl group at position 1, and a propyl carboxamide moiety at position 3. These substituents influence its physicochemical properties, such as solubility and bioavailability, making it a candidate for drug discovery pipelines.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-amino-1-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-3-4-10-8(13)7-6(9)5-12(2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13) |
InChI Key |
MTZHIXYAVHPCBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1N)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrazole Esters
The foundational approach involves bromination of 1-methyl-3-n-propyl-pyrazole-5-ethyl carboxylate (Formula II) using bromine in organic solvents such as dichloromethane or chloroform. Reaction temperatures between 10–150°C yield 4-bromo-1-methyl-3-n-propyl-pyrazole-5-carboxylate (Formula III) with >85% efficiency. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–100°C | Maximizes selectivity |
| Solvent Polarity | Low (e.g., CH₂Cl₂) | Reduces side reactions |
| Bromine Equivalents | 1.0–1.2 | Prevents over-bromination |
This step avoids isomerization due to the steric protection provided by the n-propyl group at position 3.
Amidation Under Alkaline Conditions
The brominated intermediate undergoes nucleophilic substitution with ammonia or ammonia-alcohol solutions (e.g., NH₃/MeOH) in the presence of bases like potassium carbonate or triethylamine. At 40–100°C and 1–3 atm pressure, the reaction achieves 75–90% conversion to 4-amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide. Ammonia concentration (>20% w/w) and prolonged reaction times (>8 hours) enhance amidation efficiency.
Cyclization-Coupling Strategies
Hydrazine-Mediated Cyclization
An alternative route employs α,β-unsaturated esters and 2,2-difluoroacetyl halides to form α-difluoroacetyl intermediates, which cyclize with methylhydrazine under catalytic conditions. Sodium iodide (0.2–1.0 equiv) facilitates condensation at -30°C to 0°C, followed by cyclization at 50–120°C to yield the pyrazole core.
| Condition | Specification | Outcome |
|---|---|---|
| Catalyst Loading | 20–100 mol% NaI | 80–92% yield |
| Methylhydrazine Ratio | 1.05–1.15 equiv | Minimizes dimerization |
| Recrystallization Solvent | MeOH/H₂O (35–65%) | >99.5% purity |
This method reduces isomer formation to <5% compared to traditional cyclization routes.
Solvent and Temperature Optimization
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but risk decomposition above 100°C. Mixed solvents like THF/H₂O (3:1) balance reactivity and stability, particularly during hydrolysis steps.
Thermal Stability Profiling
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, mandating reaction temperatures below 150°C. Microwave-assisted synthesis at 100°C reduces reaction times by 60% without compromising yield.
Industrial-Scale Purification
Crystallization Techniques
Crude product purity (85–90%) is upgraded to >99% via gradient recrystallization:
Continuous Flow Systems
Patented continuous flow reactors achieve 95% yield at 10 kg/batch scale by maintaining precise temperature (±2°C) and residence time (±5 sec) control.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Isomer Content | Scalability |
|---|---|---|---|---|
| Bromination-Amidation | 85 | 99 | <1% | High |
| Cyclization-Coupling | 92 | 99.5 | <5% | Moderate |
The bromination-amidation route excels in scalability and isomer control, while cyclization offers higher yields under catalytic conditions.
Emerging Innovations
Photocatalytic Amination
Preliminary studies show visible-light-driven amination using Ru(bpy)₃²⁺ reduces reaction time to 2 hours with 88% yield, though scalability remains unproven.
Chemical Reactions Analysis
4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using acetyl chloride can result in the formation of acetylated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide serves as a building block for the development of new pharmaceuticals. Its derivatives have shown potential in various therapeutic areas, including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. For instance, it has demonstrated cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively.
- Anti-inflammatory Effects : Research suggests that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies.
Biological Studies
The compound has been investigated for its interactions with specific enzymes and receptors, which can influence biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as aldo-keto reductase AKR1C3, involved in steroid metabolism and cancer progression .
- Receptor Modulation : There are indications that it may interact with G-protein-coupled receptors (GPCRs), which are critical targets in drug development due to their role in various physiological processes .
Data Tables
Case Study 1: Anticancer Properties
In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was included due to its structural similarities to known anticancer agents. The study demonstrated significant cytotoxic effects on cancer cell lines, suggesting its utility as a lead compound for further development.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. Researchers found that it effectively reduced the levels of pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide involves its role as an intermediate in the synthesis of sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis . By inhibiting PDE5, sildenafil increases blood flow, leading to an erection. The molecular targets and pathways involved in this process include the cyclic guanosine monophosphate (cGMP) pathway, which is crucial for the relaxation of smooth muscle cells in the penis.
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity: The target compound has simpler substituents (methyl, propyl) compared to the ethyl-pyrazole side chain in and the phenylsulfonyl-propanoyl group in . This simplicity may enhance metabolic stability or synthetic accessibility.
- Functional Groups : The phenylsulfonyl group in introduces electron-withdrawing properties, which could influence receptor binding kinetics, while the ethyl-pyrazole side chain in may enhance lipophilicity.
Biological Activity
4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide, a compound with a unique pyrazole structure, has garnered attention for its potential biological activities, particularly in modulating enzyme interactions and receptor binding. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H14N4O
- Molecular Weight : Approximately 182.23 g/mol
- Melting Point : 98-101 °C
- Boiling Point : About 325.9 °C at 760 mmHg
- Classification : Irritant
Research indicates that this compound interacts with various biological targets, influencing key biochemical pathways. Notably, it has been shown to modulate the activity of specific enzymes and receptors, which can lead to significant physiological responses.
Enzyme Interaction
The compound's ability to bind to enzymes suggests potential applications in treating diseases where these enzymes play a crucial role. For instance, studies have demonstrated that it can inhibit certain kinases involved in cancer progression .
Anticancer Properties
Recent investigations into the anticancer properties of pyrazole derivatives have highlighted the effectiveness of compounds similar to this compound. For example:
- In Vitro Studies : A study reported that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 49.85 | Induces apoptosis |
| Compound B | 0.30 | Inhibits VEGF-induced proliferation |
| Compound C | 25 | CDK2 inhibition |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the release of pro-inflammatory cytokines and modulate inflammatory pathways effectively. One study identified a derivative that significantly reduced TNF-alpha release in vitro and in vivo models .
Study on Antitumor Activity
A recent study conducted by Xia et al. synthesized several pyrazole derivatives, including those structurally similar to this compound. They found that one derivative exhibited potent antitumor activity with an IC50 value of 49.85 µM against A549 cell lines, indicating its potential as a therapeutic agent for lung cancer .
In Vivo Studies on Inflammation
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models. The results showed that these compounds could significantly reduce microglial activation and astrocyte proliferation in LPS-injected mice, suggesting their potential utility in treating neuroinflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for 4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step procedures, such as condensation reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
- Catalyst screening : Transition metal catalysts (e.g., CuBr) improve coupling reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) isolates the target compound .
- Yield monitoring : Adjusting stoichiometry of reagents (e.g., cyclopropanamine) and reaction time .
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be validated?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton (¹H) and carbon (¹³C) chemical shifts (e.g., δ 8.56 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 215 [M+H]⁺) .
- HPLC-Purity Analysis : Ensure >97% purity through reverse-phase chromatography .
- Cross-validation : Compare spectral data with structurally analogous pyrazole derivatives to resolve ambiguities .
Q. How should solubility and stability be assessed during experimental design?
Methodological Answer:
- Solubility screening : Test in solvents like DMSO, methanol, or chloroform, noting precipitation at varying concentrations .
- Stability protocols : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity, monitored via HPLC .
- Storage recommendations : Store at –20°C in airtight containers to prevent hydrolytic degradation .
Advanced Research Questions
Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties and reactivity .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- Reaction path search algorithms : Identify optimal intermediates and transition states using software like GRRM .
- Feedback loops : Integrate experimental NMR/HRMS data into computational models to refine predictions .
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. HRMS)?
Methodological Answer:
- Purity verification : Re-run HPLC and LCMS to confirm sample integrity .
- Isotopic pattern analysis : Check HRMS for adducts or isotopic clusters that may skew results .
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in complex spectra .
- Independent synthesis : Replicate the compound via alternative routes to rule out synthetic artifacts .
Q. How can factorial design optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Variable selection : Test temperature, solvent ratio, and catalyst loading as independent factors .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield .
- Process simulation : Use Aspen Plus or similar software to predict mass/heat transfer limitations during scale-up .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in medicinal chemistry applications?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., propyl chain, methyl group) and assess bioactivity .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide group) using X-ray crystallography .
- In vitro assays : Test derivatives for target inhibition (e.g., anti-inflammatory activity via COX-2 assays) .
Q. How can membrane separation technologies improve purification workflows?
Methodological Answer:
- Nanofiltration : Separate low-molecular-weight impurities (<500 Da) using polymeric membranes .
- Solvent-resistant membranes : Apply polyamide-based filters to recover polar solvents (e.g., DMSO) post-reaction .
- Process integration : Combine membrane filtration with rotary evaporation for efficient solvent recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
